molecular formula C12H19Cl3N4S B1407386 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride CAS No. 1987680-80-7

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

Cat. No. B1407386
M. Wt: 357.7 g/mol
InChI Key: NRNQUCWYCYFCFV-UHFFFAOYSA-N
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Description

The compound “3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride” is a chemical with the CAS number 1987680-80-7 . It has a molecular weight of 357.72 and a molecular formula of C12H19Cl3N4S .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : One study details the synthesis of 1,3-thiazole derivatives through reactions involving piperidine-based compounds, showcasing chemical reactions necessary for creating complex structures like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (Abdel‐Aziz et al., 2009).
  • Crystal Structure Analysis : The crystal structure of a similar compound was determined, highlighting the significance of structural analysis in understanding the properties of such chemicals (Yıldırım et al., 2006).

Potential Therapeutic Applications

  • Anti-arrhythmic Activity : Some piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity, suggesting potential therapeutic applications for related compounds like 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride (Abdel‐Aziz et al., 2009).
  • Inhibition of Nitric Oxide Formation : Analogous compounds have been identified as potent and selective inhibitors of nitric oxide formation, indicating possible roles in controlling inflammatory responses (Wei et al., 2007).

Synthetic Methodologies and Derivatives

  • Advanced Synthetic Techniques : The development of efficient synthesis methods for azolyl piperidines, including compounds similar to the one , opens avenues for creating a variety of structurally related chemicals for diverse applications (Shevchuk et al., 2012).
  • Formation of Complex Derivatives : Studies have shown the transformation of similar compounds into various derivatives, demonstrating the versatility and potential for creating a range of substances with different properties (Vas’kevich et al., 2013).

Miscellaneous Applications

  • Synthesis of Non-Ionic Surfactants : Research involving the synthesis of novel compounds using piperidine and imidazole derivatives, akin to the subject compound, has led to the development of non-ionic surfactants with potential industrial applications (Abdelmajeid et al., 2017).

Safety And Hazards

Information regarding the safety and hazards of this compound is not available in the sources I found .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

properties

IUPAC Name

4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNQUCWYCYFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 2
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 3
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 4
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 5
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 6
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

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